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[(2-Methoxyethoxy)methyl]benzene - 31600-56-3

[(2-Methoxyethoxy)methyl]benzene

Catalog Number: EVT-11841645
CAS Number: 31600-56-3
Molecular Formula: C10H14O2
Molecular Weight: 166.22 g/mol
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Product Introduction

Overview

[(2-Methoxyethoxy)methyl]benzene, also known as 2-(2-methoxyethoxy)benzyl alcohol, is an organic compound that features a benzene ring substituted with a methoxyethoxy group and a methyl group. This compound is of interest in various fields of chemistry due to its potential applications in synthesis and material science.

Source

The compound can be synthesized from commercially available starting materials, primarily through methods involving alkylation or etherification reactions. Its derivatives and related compounds are often found in literature pertaining to organic synthesis and medicinal chemistry.

Classification

[(2-Methoxyethoxy)methyl]benzene is classified as an aromatic ether due to the presence of the ether functional group (-O-) within an aromatic system. It falls under the category of substituted benzenes, which are crucial in organic chemistry for their reactivity and utility in various chemical transformations.

Synthesis Analysis

Methods

  1. Alkylation of Phenols: One common method for synthesizing [(2-Methoxyethoxy)methyl]benzene is through the alkylation of phenolic compounds. This involves reacting a phenol with a suitable alkyl halide in the presence of a base to form the desired ether.
  2. Etherification: Another approach is the etherification reaction where 2-methoxyethanol is reacted with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This method allows for the formation of the ether linkage efficiently.

Technical Details

  • Reagents: Common reagents include benzyl chloride, sodium hydride, and 2-methoxyethanol.
  • Conditions: Reactions typically require heating under reflux conditions to facilitate the formation of the ether bond.
  • Purification: The product can be purified using techniques such as distillation or chromatography.
Molecular Structure Analysis

Data

  • Molecular Formula: C11H16O3
  • Molecular Weight: Approximately 196.25 g/mol
  • Functional Groups: Aromatic ring, ether, and hydroxyl groups.
Chemical Reactions Analysis

Reactions

[(2-Methoxyethoxy)methyl]benzene can participate in several chemical reactions:

  1. Nucleophilic Substitution: The benzyl position can undergo nucleophilic substitution reactions, making it reactive towards nucleophiles.
  2. Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
  3. Esterification: The alcohol functionality can react with carboxylic acids to form esters.

Technical Details

  • Reaction Conditions: Vary based on the specific reaction; for example, oxidation may require oxidizing agents like potassium permanganate or chromic acid.
  • Yield Monitoring: Reaction yields can be monitored using techniques such as thin-layer chromatography (TLC).
Mechanism of Action

Process

The mechanism of action for reactions involving [(2-Methoxyethoxy)methyl]benzene largely depends on its functional groups:

  1. Nucleophilic Substitution Mechanism:
    • The nucleophile attacks the electrophilic carbon on the benzyl position, leading to the displacement of a leaving group (e.g., halide).
    • This process typically follows an SN2S_N2 mechanism due to steric factors.
  2. Oxidation Mechanism:
    • The hydroxyl group undergoes oxidation where electron transfer occurs, often facilitated by metal catalysts or oxidizing agents.

Data

  • Kinetic studies may indicate that nucleophilic substitution occurs at a rate dependent on solvent polarity and nucleophile strength.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless liquid.
  • Boiling Point: Approximately 210 °C.
  • Density: Around 1.01 g/cm³ at room temperature.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and diethyl ether but less soluble in water due to its hydrophobic aromatic character.
  • Stability: Stable under normal conditions but sensitive to strong acids and bases which can hydrolyze the ether bond.
Applications

[(2-Methoxyethoxy)methyl]benzene has several scientific uses:

  1. Intermediate in Organic Synthesis: It serves as an important building block for synthesizing more complex organic molecules.
  2. Solvent in Chemical Reactions: Due to its solvent properties, it is used in various chemical reactions requiring non-polar solvents.
  3. Potential Pharmaceutical Applications: Research indicates potential uses in drug formulation where solubility and bioavailability are critical factors.
Synthetic Methodologies and Reaction Optimization

Traditional Etherification Approaches

Nucleophilic Substitution of Benzyl Halides with 2-Methoxyethanol

The nucleophilic displacement of benzyl halides constitutes a fundamental approach for synthesizing [(2-methoxyethoxy)methyl]benzene. This reaction employs 2-methoxyethanol as the oxygen nucleophile and benzyl chloride or bromide as the electrophilic component. The process typically requires stoichiometric bases to deprotonate the hydroxyl group of 2-methoxyethanol, generating the requisite alkoxide nucleophile in situ. Alkali metal hydroxides (sodium hydroxide or potassium hydroxide) are commonly utilized in polar aprotic solvents such as dimethylformamide or acetonitrile, with reaction temperatures maintained between 80-110°C to ensure complete conversion within 6-12 hours. Critical optimization parameters include rigorous exclusion of moisture to prevent hydrolysis of the benzyl halide starting material and precise stoichiometric control to minimize dialkylation byproducts. Yields typically range from 70-85% under optimized conditions, with purification requiring aqueous workup followed by fractional distillation to isolate the desired ether product from unreacted starting materials and oligomeric impurities [2] [9].

Table 1: Optimization Parameters for Nucleophilic Substitution

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Sodium hydroxideDimethylformamide801272
Potassium hydroxideAcetonitrile851078
Sodium hydrideTetrahydrofuran65685

Alkylation of Phenol Derivatives with Chloroethyl Methyl Ether

The synthesis via alkylation of sodium phenoxide with 1-chloroethyl methyl ether (chloroethyl methyl ether) represents an alternative pathway documented in patent literature. This method involves the reaction of sodium phenoxide with chloroethyl methyl ether in dimethylformamide solvent at elevated temperatures (90-110°C) using potassium carbonate as a mild base catalyst. The reaction proceeds through a classical Williamson ether mechanism, where the phenoxide oxygen attacks the terminal carbon of the chloroethyl moiety. Critical process parameters include maintaining anhydrous conditions to prevent competing hydrolysis of the chloroethyl methyl ether reagent and controlled addition rates to suppress exothermic side reactions. Following reaction completion, the mixture undergoes filtration to remove inorganic salts, solvent stripping under reduced pressure, and fractional distillation to isolate the target compound. Industrial implementations report yields exceeding 80% with purity >98% after distillation when employing a 10-15% molar excess of chloroethyl methyl ether relative to the phenoxide precursor [2].

Table 2: Solvent Effects on Phenol Alkylation Efficiency

SolventBaseTemperature (°C)Conversion (%)
DimethylformamidePotassium carbonate10092
Dimethyl sulfoxidePotassium carbonate11088
AcetonitrilePotassium carbonate8578
ToluenePotassium carbonate12065

Williamson Ether Synthesis Optimization Parameters

Optimization of Williamson ether synthesis for [(2-methoxyethoxy)methyl]benzene production focuses on three critical parameters: solvent polarity, stoichiometric balance, and temperature control. Polar aprotic solvents (dimethylformamide, dimethyl sulfoxide) significantly enhance reaction kinetics by facilitating alkoxide formation while minimizing nucleophile solvation. Maintaining a 1.1:1 molar ratio of alkoxide to benzyl halide ensures complete consumption of the electrophilic component while preventing base-mediated side reactions. Temperature optimization reveals a precision-dependent balance: reactions below 60°C exhibit unacceptably slow kinetics, while temperatures exceeding 120°C promote elimination pathways forming styrenic byproducts. Introduction of phase-transfer catalysts such as tetrabutylammonium bromide allows efficient biphasic reaction operation at reduced temperatures (40-60°C), particularly beneficial for industrial implementations where heat management impacts operational costs. Post-reaction processing requires careful pH adjustment to neutralize residual base prior to distillation to prevent decomposition of the sensitive ether product under thermal stress [9].

Table 3: Williamson Ether Synthesis Optimization Matrix

ParameterOptimal RangeEffect on Reaction
Alkoxide:Benzyl halide1.05-1.15:1Minimizes dialkylation; ensures complete conversion
Solvent polarityε > 30 (aprotic)Enhances ion dissociation; accelerates kinetics
Temperature80-100°CBalances reaction rate with byproduct suppression
Reaction time5-8 hoursComplete conversion without degradation
Catalyst loading0.5-1 mol% (PTC)Enables lower temperature operation

Catalytic Synthetic Strategies

Palladium-Catalyzed Hydrogenation of Acetal Precursors

Palladium-mediated transformations offer atom-efficient pathways to [(2-methoxyethoxy)methyl]benzene, particularly through hydrogenolysis of benzyl acetal precursors. This approach involves catalytic hydrogenation (1-3 bar H₂ pressure) of 2-(2-methoxyethoxy)-1,3-dioxolane derivatives using 5-10% palladium on carbon catalyst in ethanol solvent at ambient temperature. The reaction mechanism proceeds via chemoselective cleavage of the benzylic C-O bond while preserving the methoxyethoxy functionality. Critical optimization parameters include catalyst pretreatment to remove surface oxides and precise control of hydrogen pressure to prevent over-reduction. Catalyst recyclability studies demonstrate consistent activity over 3-5 cycles following filtration and reactivation protocols. This route provides superior selectivity compared to classical etherification when synthesizing analogs with acid-sensitive functional groups, though precursor synthesis adds operational complexity. Reaction monitoring via gas chromatography confirms completion within 2-4 hours with isolated yields typically ranging from 75-90% [3] [6].

Ruthenium-Catalyzed Olefin Metathesis for Side-Chain Functionalization

Ruthenium carbene complexes enable innovative disconnection strategies through olefin metathesis approaches. The synthesis involves initial preparation of 2-(allyloxy)ethanol derivatives followed by cross-metathesis with functionalized styrenic partners using Grubbs II catalyst (1-3 mol%) in dichloromethane solvent. This method allows installation of the (2-methoxyethoxy)methyl side-chain through formation of new carbon-carbon bonds, circumventing traditional etherification limitations. Critical parameters include rigorous oxygen exclusion to prevent catalyst decomposition and precise stoichiometric control of the terminal olefin components. The reaction proceeds efficiently at 40°C, with typical conversion times of 3-6 hours. Subsequent hydrogenation of the resultant unsaturated intermediate (5% Pd/C, ethanol) yields the saturated target compound. While this approach offers modular access to structurally diverse analogs, catalyst costs and requirement for multiple steps currently limit industrial adoption. Reported yields for the metathesis-hydrogenation sequence range from 65-75% over two steps [4] [6].

Phase-Transfer Catalysis in Biphasic Reaction Systems

Phase-transfer catalysis provides significant advantages for synthesizing [(2-methoxyethoxy)methyl]benzene by enabling reactions between hydrophilic alkoxides and hydrophobic benzyl halides in biphasic media. Tetraalkylammonium salts (tetrabutylammonium bromide) or crown ethers (18-crown-6) efficiently shuttle 2-methoxyethoxide anions into organic phases (toluene or dichloromethane) where reaction with benzyl chloride proceeds at accelerated rates. This methodology operates effectively at 50-70°C, substantially below traditional Williamson conditions, thereby minimizing thermal decomposition pathways. Catalyst loading optimization reveals 2-5 mol% typically provides optimal rate enhancement without complicating product isolation. Post-reaction processing involves simple phase separation, aqueous washing to remove inorganic salts, and distillation. Key advantages include elimination of moisture-sensitive pre-formation of alkoxides and reduced energy input. Industrial implementations report 85-90% isolated yields at kilogram scale with catalyst recovery exceeding 80% through aqueous extraction and recycling protocols [9].

Table 4: Phase-Transfer Catalyst Performance Comparison

CatalystConcentration (mol%)Temperature (°C)Reaction Time (h)Yield (%)
Tetrabutylammonium bromide260485
Benzyltriethylammonium chloride365582
18-Crown-61.555688
Aliquat 336370380

Industrial-Scale Production Techniques

Continuous Flow Process Engineering

Transition from batch to continuous flow processing represents a paradigm shift in industrial [(2-methoxyethoxy)methyl]benzene manufacturing. Microreactor systems enable precise temperature control (±2°C) during exothermic etherification reactions, significantly improving selectivity while reducing byproduct formation. Tubular reactors with static mixing elements facilitate rapid mass transfer between immiscible phases in phase-transfer catalyzed syntheses, reducing reaction times from hours to minutes. Process intensification studies demonstrate that continuous nucleophilic substitution at pilot scale (50 kg/day) achieves 95% conversion with residence times under 15 minutes at 120°C and 10 bar pressure. Integrated in-line analytics (FTIR, UV-vis) enable real-time monitoring of critical quality attributes, allowing immediate adjustment of reactant stoichiometry via automated control systems. Capital expenditure analysis reveals 30-40% reduction in reactor volume compared to batch systems, while sustainability metrics show 25% reduction in energy consumption and 20% reduction in solvent usage per kilogram of product [10].

Solvent Selection and Recovery Systems

Industrial solvent optimization balances reaction efficiency, separation feasibility, and environmental impact. Polar aprotic solvents (dimethylformamide, dimethyl sulfoxide) provide optimal reaction rates but pose significant recovery challenges due to high boiling points and thermal sensitivity. Process economics favor dimethylformamide despite its higher cost, owing to well-established vacuum distillation recovery protocols achieving >95% solvent purity at 85% recovery rates. Azeotropic distillation with toluene or heptane facilitates efficient water removal during workup stages, preventing hydrolysis of the sensitive ether product. Solvent substitution studies identify dipolar solvents with lower boiling points (acetonitrile, N-methylpyrrolidone) as alternatives, though with 10-15% reduction in reaction yield. Closed-loop solvent recovery systems incorporating nanofiltration membranes and molecular sieves reduce virgin solvent consumption by 60-70% in modern facilities, significantly improving process sustainability metrics while maintaining product purity specifications >99.5% [10].

Table 5: Industrial Solvent Evaluation Matrix

SolventReaction Rate Constant (k, s⁻¹)Boiling Point (°C)Recovery Efficiency (%)Environmental Factor
Dimethylformamide0.0251538542
Dimethyl sulfoxide0.0181897856
Acetonitrile0.012829525
N-Methylpyrrolidone0.0202027063

Purification via Fractional Distillation under Reduced Pressure

Fractional distillation remains the critical purification step for industrial-scale production of high-purity [(2-methoxyethoxy)methyl]benzene. Optimal separation employs vacuum distillation (15-20 mmHg) to reduce boiling points below thermal decomposition thresholds (typically 120-130°C at 20 mmHg). Industrial systems utilize packed columns with high-efficiency structured packing (theoretical plates >20) to achieve separation factors >1.5 between the product and close-boiling impurities (unreacted benzyl alcohol, bis-ether byproducts). Process parameters optimized through vapor-liquid equilibrium modeling include reflux ratios (5:1 to 8:1), take-off rates (20-30% of column capacity), and temperature gradients across the column (maintaining ΔT of 5-8°C). Advanced implementations incorporate molecular distillation for final polishing, removing trace non-volatile residues to achieve electronic-grade purity (>99.9%) required for specialty applications. Distillation yields typically exceed 90% with energy consumption minimized through multi-effect evaporation and heat integration technologies [2].

Properties

CAS Number

31600-56-3

Product Name

[(2-Methoxyethoxy)methyl]benzene

IUPAC Name

2-methoxyethoxymethylbenzene

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-11-7-8-12-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI Key

XBSQOKFFZZKPFM-UHFFFAOYSA-N

Canonical SMILES

COCCOCC1=CC=CC=C1

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